

3-Amino-6-bromopyrazine-2-carbaldehyde CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Amino-6-bromopyrazine-2-carbaldehyde |
| Cat. No.: | B1528919 |

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An In-Depth Technical Guide to **3-Amino-6-bromopyrazine-2-carbaldehyde**

Executive Summary

This technical guide provides a comprehensive overview of **3-Amino-6-bromopyrazine-2-carbaldehyde** (CAS No. 1196156-63-4), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its versatile chemical reactivity. Particular emphasis is placed on its application as a pivotal intermediate in the synthesis of complex bioactive molecules, most notably kinase inhibitors for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced organic synthesis and medicinal chemistry applications.

Introduction: The Significance of the Pyrazine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the pyrazine ring system is a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.^[1] Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]}

3-Amino-6-bromopyrazine-2-carbaldehyde emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. It possesses an amino group, a bromine atom, and an aldehyde, all strategically positioned on the electron-deficient pyrazine core. This unique arrangement offers orthogonal reactivity, allowing for sequential and selective chemical modifications to build molecular complexity. The bromine atom serves as a handle for modern cross-coupling reactions, the aldehyde is a gateway for chain extensions and heterocycle formation, and the amino group can be used to modulate solubility or act as a key pharmacophoric feature.^{[1][3]} This versatility makes it a sought-after precursor for creating libraries of novel compounds, especially in the discovery of targeted therapeutics like kinase inhibitors.^{[4][5]}

Physicochemical Properties and Identification

Accurate identification is the first step in any successful experimental workflow. The fundamental properties of this compound are summarized below.

| Property | Value | Source |
|-------------------------|--|--------------|
| CAS Number | 1196156-63-4 | [3][6][7][8] |
| Molecular Formula | C ₅ H ₄ BrN ₃ O | [3] |
| Molecular Weight | 202.01 g/mol | [3] |
| Synonyms | 3-Amino-6-bromo-2-pyrazinecarboxaldehyde | [3] |
| Predicted Boiling Point | 321.8 ± 42.0 °C | [3] |
| Predicted Density | 1.905 ± 0.06 g/cm ³ | [3] |
| Appearance | Yellow to Brown Solid (Expected) | |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere, protect from light | [3] |

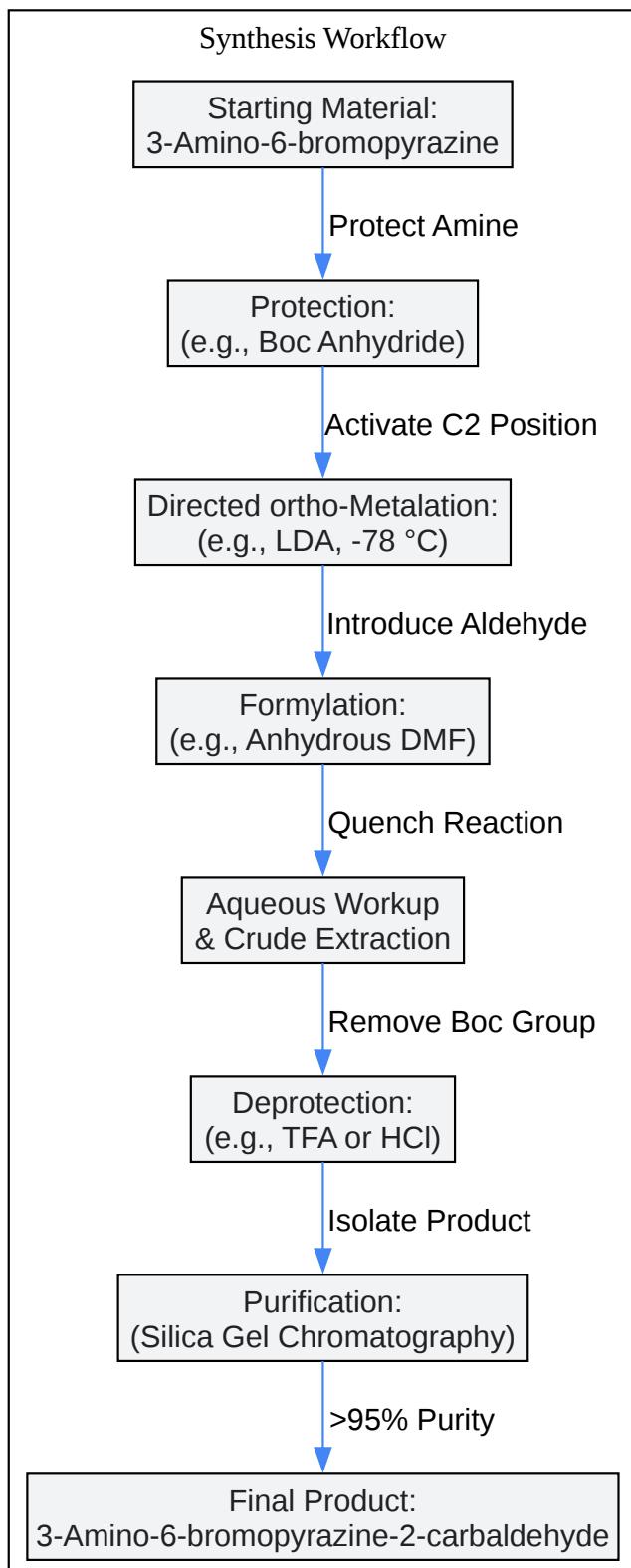
Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of **3-Amino-6-bromopyrazine-2-carbaldehyde** is critical. The following are the expected spectroscopic characteristics that serve to confirm the structure.

- ^1H NMR (Proton NMR): The spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the 9.8-10.5 ppm range. The lone aromatic proton on the pyrazine ring will be a singlet, likely between 7.5 and 8.5 ppm. The amino (-NH₂) protons will present as a broad singlet, whose chemical shift (typically 5.0-7.0 ppm) can vary with solvent and concentration.[9]
- ^{13}C NMR (Carbon NMR): The carbon spectrum will be characterized by five signals. The aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The four carbons of the pyrazine ring will appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the bromine atom shifted due to the halogen's electronic effect.
- Infrared (IR) Spectroscopy: Key vibrational stretches confirm the functional groups. Look for a sharp C=O stretch for the aldehyde around 1690-1715 cm^{-1} . The N-H stretching of the primary amine will appear as two distinct, sharp peaks in the 3300-3500 cm^{-1} region. C-N stretching absorptions are expected between 1200 and 1350 cm^{-1} .[9]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in $\sim 1:1$ natural abundance). The exact mass should correspond to the molecular formula $\text{C}_5\text{H}_4\text{BrN}_3\text{O}$.

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common strategy for introducing an aldehyde onto an electron-deficient heterocycle involves the directed ortho-metallation of a protected amine followed by formylation. This approach provides regiochemical control.



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Caption: A logical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize **3-Amino-6-bromopyrazine-2-carbaldehyde** from 3-Amino-6-bromopyrazine.

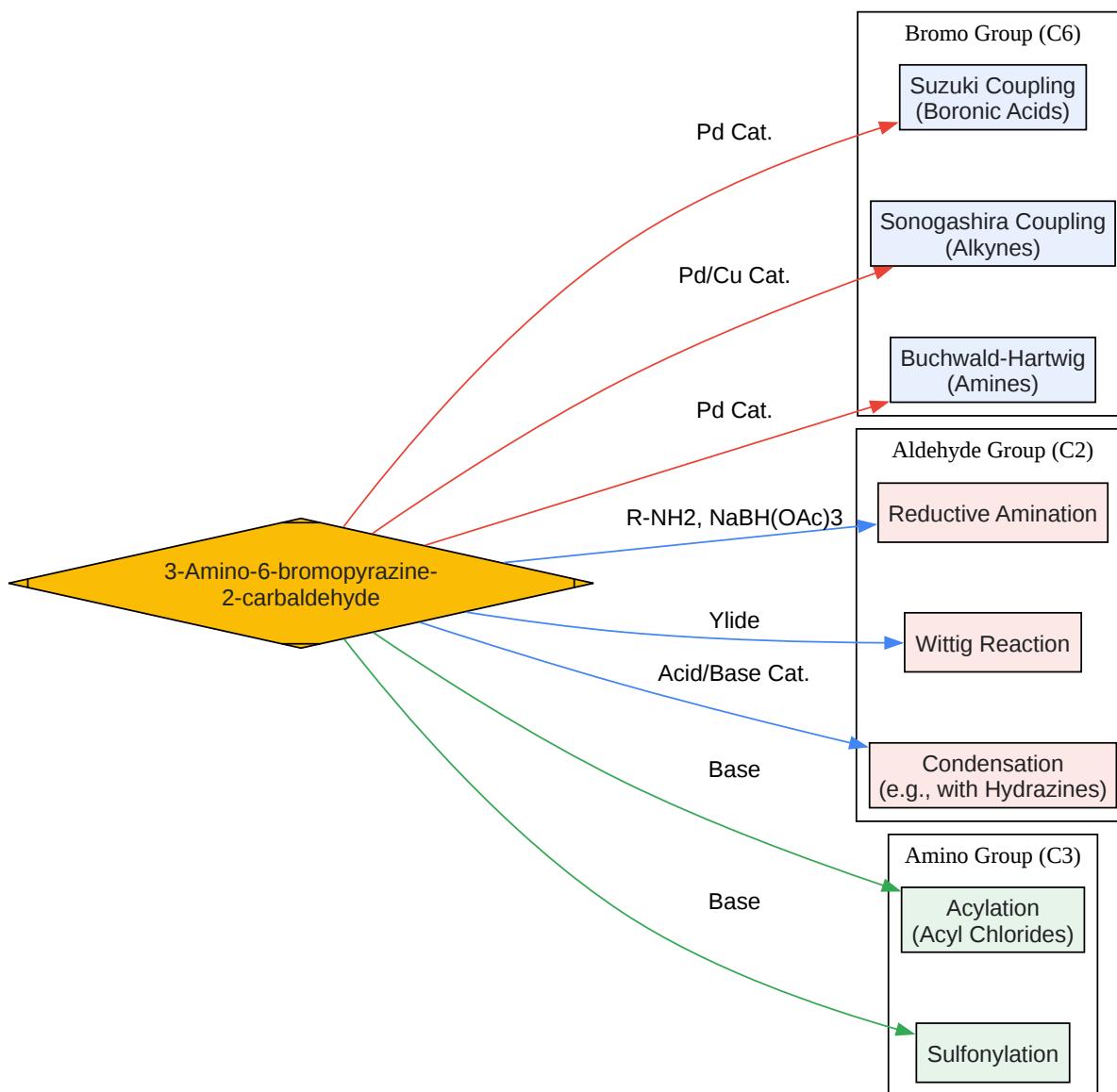
- Step 1: Protection of the Amino Group
 - Dissolve 3-amino-6-bromopyrazine (1 eq.) in anhydrous Dichloromethane (DCM).
 - Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of DMAP.
 - Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption of the starting material.
 - Causality: The Boc group protects the nucleophilic and acidic amine, preventing it from interfering with the strongly basic conditions required for metalation.
- Step 2: Directed ortho-Metalation and Formylation
 - In a separate flame-dried flask under an argon atmosphere, dissolve the protected intermediate from Step 1 in anhydrous THF and cool to -78 °C.
 - Slowly add Lithium Diisopropylamide (LDA, 1.2 eq.) and stir for 1 hour.
 - Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the C2 position, which is acidified by the adjacent protected amine and ring nitrogen.
 - Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise and allow the reaction to slowly warm to room temperature.
 - Causality: DMF serves as the formylating agent, reacting with the lithiated intermediate to form the aldehyde after workup.
- Step 3: Workup and Deprotection
 - Quench the reaction with a saturated aqueous solution of NH₄Cl.

- Extract the product with Ethyl Acetate, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Dissolve the crude residue in a solution of 20% Trifluoroacetic Acid (TFA) in DCM and stir for 2 hours.
- Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to reveal the free amine.
- Neutralize carefully with saturated NaHCO_3 solution and extract the final product.

- Step 4: Purification
 - Purify the crude product via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.
 - Combine fractions containing the pure product and evaporate the solvent to yield **3-Amino-6-bromopyrazine-2-carbaldehyde** as a solid.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build a diverse range of derivatives.

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Caption: Key synthetic transformations enabled by the compound's functional groups.

- Reactions at the Bromine Atom: The C-Br bond is the premier site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular diversity.[1]
- Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile. It readily undergoes reductive amination to form substituted aminomethyl groups, Wittig-type reactions to generate alkenes, and condensation with various nucleophiles (like hydrazines or hydroxylamines) to form new heterocyclic rings fused to the pyrazine core.[1]
- Reactions at the Amino Group: The nucleophilic amino group can be acylated or sulfonated to introduce amide or sulfonamide functionalities, which are common motifs in drug molecules for establishing key hydrogen bond interactions with biological targets.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminopyrazine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[10][11] The structure of **3-Amino-6-bromopyrazine-2-carbaldehyde** provides an ideal starting point for synthesizing molecules that can compete with ATP for the kinase binding site.

- FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) signaling abnormalities are implicated in various cancers. Novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent pan-FGFR inhibitors, demonstrating antitumor activity in multiple cancer cell lines.[4][12] Our title compound is a direct precursor to such carboxamides.
- MK-2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in inflammatory responses. Aminopyrazine derivatives have been successfully developed as inhibitors of MK-2, showing potential for treating inflammatory diseases like rheumatoid arthritis.[5]
- Dual ErbB-2/EGFR Inhibitors: The epidermal growth factor receptor (EGFR) family of kinases are well-established oncology targets. Pyrimidine-5-carbaldehyde derivatives,

structurally analogous to our pyrazine-2-carbaldehyde, have been identified as potent dual inhibitors of ErbB-2 and EGFR.[13] This highlights the utility of the aminocarbaldehyde scaffold in targeting this important kinase family.

Safety, Handling, and Storage

As a research chemical, **3-Amino-6-bromopyrazine-2-carbaldehyde** should be handled with appropriate care.

- Hazard Identification: The compound is considered a potential irritant.[3] Direct contact with eyes, skin, and mucous membranes should be avoided.
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the material.[14]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
- Storage: For long-term stability and to maintain product quality, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a freezer at or below -20°C.[3]

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde is more than just a chemical; it is a versatile tool for innovation in chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecular architectures. Its proven relevance as a core scaffold for potent kinase inhibitors underscores its importance for academic and industrial researchers aiming to develop next-generation therapeutics. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

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References

- 1. benchchem.com [benchchem.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. arctomsci.com [arctomsci.com]
- 8. 3-amino-6-bromopyrazine-2-carbaldehyde | CAS#:1196156-63-4 | Chemsrx [chemsrc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Amino-6-bromopyrazine-2-carbaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1528919#3-amino-6-bromopyrazine-2-carbaldehyde-cas-number>

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